molecular formula C12H11F3N6O2 B2989641 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903049-46-6

2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2989641
CAS No.: 1903049-46-6
M. Wt: 328.255
InChI Key: NWQMYKISWSGRPA-UHFFFAOYSA-N
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Description

2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H11F3N6O2 and its molecular weight is 328.255. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6O2/c13-12(14,15)7-2-1-4-20-8(18-19-9(7)20)6-17-11(23)21-5-3-16-10(21)22/h1-2,4H,3,5-6H2,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQMYKISWSGRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound is orally active, suggesting that it can be absorbed through the gastrointestinal tract

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature. Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body that might interact with it.

Biological Activity

The compound 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide, identified by its CAS number 1903049-46-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and therapeutic implications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C12H11F3N6O2C_{12}H_{11}F_3N_6O_2 with a molecular weight of 328.25 g/mol. Its structure features a triazolo-pyridine moiety, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₁F₃N₆O₂
Molecular Weight328.25 g/mol
CAS Number1903049-46-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. Research indicates that these compounds can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor-induced immune suppression. For instance, one study reported that derivatives of this scaffold exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant potency compared to earlier compounds .

The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of IDO1 activity. This inhibition can enhance the immune response against tumors by preventing the degradation of tryptophan into kynurenine, a metabolite that suppresses T-cell activity. The design of these compounds was guided by structure-based virtual screening and molecular dynamics simulations, which confirmed their binding affinity to IDO1 .

Metabolic Stability

Metabolic stability is crucial for the therapeutic efficacy of any drug candidate. The aforementioned studies indicated that the triazolo-pyridine derivatives maintained high metabolic stability with over 99% residual substrate after metabolic reactions involving hepatic enzymes. This suggests that these compounds are less likely to undergo rapid degradation in vivo, which is a desirable property for drug development .

Study 1: In vitro Evaluation

In a study published in ChemMedChem, a series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Among them, several compounds displayed greater than 50% inhibition at low concentrations. Notably, one compound exhibited an IC50 value as low as 0.9 μM, indicating its potential as a lead candidate for further development .

Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the triazolo-pyridine scaffold significantly impacted biological activity. Compounds with specific substituents demonstrated enhanced potency against cancer cell lines while maintaining selectivity over other heme-containing enzymes like tryptophan 2,3-dioxygenase (TDO) . This selectivity is critical for minimizing off-target effects and enhancing therapeutic outcomes.

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